Boc-Dab(Aloc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

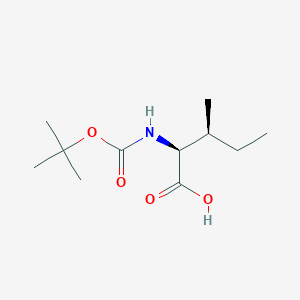

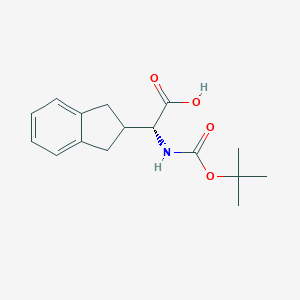

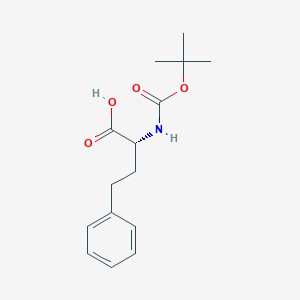

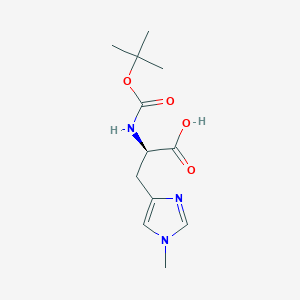

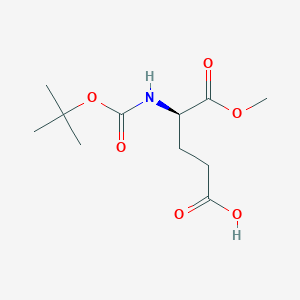

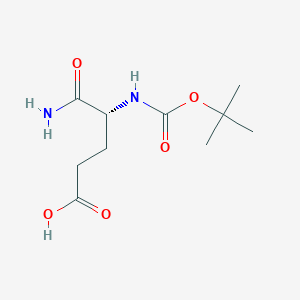

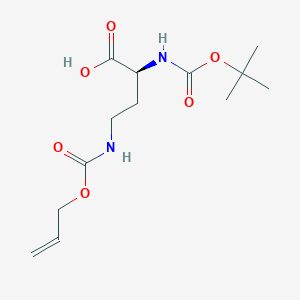

Boc-Dab(Aloc)-OH is a chemical compound with the molecular formula C13H22N2O6 . It is used as a starting material for the synthesis of various compounds with potential pharmacological activities .

Synthesis Analysis

Boc-Dab(Aloc)-OH is synthesized through a process involving the selective cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride . This process is applied to the selective protection-deprotection of amino acid derivatives and in peptide synthesis .

Molecular Structure Analysis

The molecular structure of Boc-Dab(Aloc)-OH consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact mass of the molecule is 302.14778643 g/mol .

Chemical Reactions Analysis

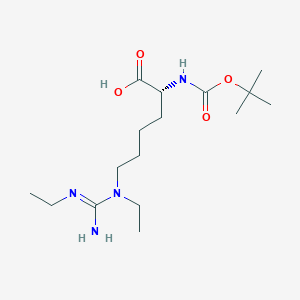

Boc-Dab(Aloc)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of N-alpha-t-Butyloxycarbonyl-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid dicyclohexylamine .

Physical And Chemical Properties Analysis

Boc-Dab(Aloc)-OH has a molecular weight of 302.32 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 10 .

Applications De Recherche Scientifique

Synthesis of Orthogonally Protected Amino Acids

Boc-Dab(Aloc)-OH is instrumental in the synthesis of orthogonally protected amino acids, such as α-2,3-diaminopropionic acid and 2,4-diaminobutanoic acid, starting from Fmoc-Asp/Glu. This process involves the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, conversion to acyl azides, Curtius rearrangement, and hydrolysis, showcasing its role in preparing complex amino acid derivatives for peptide synthesis (Rao, Tantry, & Babu, 2006).

Facilitating Peptide Synthesis

In peptide synthesis, Boc-Dab(Aloc)-OH has been utilized to achieve high yields in the synthesis of Nα-protected-L-α,γ-diaminobutyric acids. The Hofmann rearrangement of Nα-Boc-L-Gln-OH mediated by a polymer-supported hypervalent iodine reagent in water is a notable example, highlighting its efficiency in generating key peptide components with enhanced solubility and bioavailability for medical and biochemical applications (Yamada, Urakawa, Oku, & Katakai, 2004).

Application in Cancer Research

One interesting application of Boc-Dab(Aloc)-OH derivatives is in the development of new esters of betulin for the treatment of epidermoid squamous carcinoma. These derivatives demonstrate specific anticancer roles and enhanced solubility, facilitating transport through the cell membrane and showing significant cytotoxicity in cancer cell lines. This highlights the potential of Boc-Dab(Aloc)-OH in the synthesis of novel therapeutic agents (Drąg-Zalesińska et al., 2015).

Development of New Materials

Beyond biomedical applications, derivatives of Boc-Dab(Aloc)-OH have been explored in materials science. For example, the synthesis of synthetic aluminoborate frameworks incorporating multicomponent cadmium-amine complexes showcases the compound's role in tailoring materials with specific physical properties, such as photoluminescence and structural configurations for potential use in catalysis, adsorption, and as sensors (Cheng et al., 2022).

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHHMBPTDNIRIB-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427330 |

Source

|

| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Dab(Aloc)-OH | |

CAS RN |

171820-73-8 |

Source

|

| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.